(Butylthio)acetic acid
Overview
Description
(Butylthio)acetic acid is a chemical compound that is related to the family of thioacetic acids, which are characterized by the presence of a sulfur atom within the acetic acid moiety. Although the provided papers do not directly discuss (butylthio)acetic acid, they do provide insights into similar compounds, such as (benzylthio)acetic acid and (thiocarbamoylthio)acetic acid, which can help infer some properties and behaviors of (butylthio)acetic acid by analogy .
Synthesis Analysis
The synthesis of (benzylthio)acetic acid, a compound structurally similar to (butylthio)acetic acid, was achieved with a 78% yield using benzyl chloride and thiourea as substrates . This suggests that (butylthio)acetic acid could potentially be synthesized through a similar route, substituting the appropriate alkyl chloride for benzyl chloride. The synthesis process typically involves a nucleophilic substitution reaction followed by hydrolysis to introduce the thioester group.
Molecular Structure Analysis
The molecular structure of (benzylthio)acetic acid was determined using single-crystal X-ray diffraction, which revealed a bent conformation in the solid state . This information implies that (butylthio)acetic acid may also exhibit a bent conformation due to the presence of the thioester group, which can influence the overall geometry of the molecule.
Chemical Reactions Analysis
The papers do not provide specific reactions for (butylthio)acetic acid, but they do describe the reactivity of related compounds. For instance, (benzylthio)acetic acid was used to form supramolecular frameworks with various co-formers, indicating its ability to participate in hydrogen bonding and other non-covalent interactions . Similarly, (butylthio)acetic acid may engage in chemical reactions that exploit its potential for hydrogen bonding and its reactivity as a thioester.
Physical and Chemical Properties Analysis
The physical and chemical properties of (benzylthio)acetic acid, such as its thermal behavior and spectroscopic characteristics, were thoroughly investigated . The compound demonstrated a thermal decomposition above 150°C and was characterized by ATR-FTIR, 1H and 13C NMR, and TG/DSC techniques . These methods could be applied to (butylthio)acetic acid to determine its physical and chemical properties, including melting point, thermal stability, and spectroscopic fingerprints.
Scientific Research Applications
1. Proteomics Research
2. Synthesis of Biologically Active Derivatives
- Application : (Butylthio)acetic acid is used in the synthesis of new potential biologically active derivatives . These derivatives have the sterically hindered pyrocatechol moiety linked through a 2-thioacetyl covalent bridge to a number of secondary amines, pharmacophore γ-aminobutyric acid, and 2-amino-4-dimethylamino-1,3,5-triazine .
3. Biochemical for Proteomics Research
4. Chemical Properties and Preparation Products
5. Separation on Newcrom R1 HPLC Column
Future Directions
While the future directions for (Butylthio)acetic acid specifically are not detailed in the search results, there is a growing interest in the microbial production of volatile fatty acids (VFAs), including acetic acid . These VFAs can be considered as a replacement for petroleum-based VFAs due to their renewability, degradability, and sustainability .
properties
IUPAC Name |
2-butylsulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLCGAJCYFLVSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174614 | |
Record name | (Butylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Butylthio)acetic acid | |
CAS RN |
20600-61-7 | |
Record name | 2-(Butylthio)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20600-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Butylthio)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020600617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Butylthio)acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Butylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (butylthio)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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